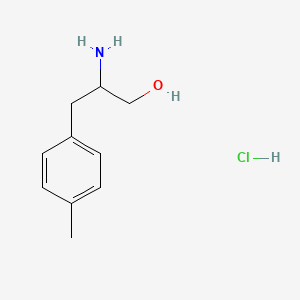
2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride
説明
“2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1380002-76-5 . It has a molecular weight of 201.7 . The IUPAC name for this compound is 2-amino-3-(4-methylphenyl)-1-propanol hydrochloride .
Molecular Structure Analysis
The InChI code for “2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride” is 1S/C10H15NO.ClH/c1-8-2-4-9(5-3-8)6-10(11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
“2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride” is a powder that is stored at room temperature .科学的研究の応用
Antimalarial Activity
The synthesis and quantitative structure-activity relationship (QSAR) studies of a series of compounds, including analogs of 2-Amino-3-(4-methylphenyl)propan-1-ol, have demonstrated significant antimalarial potency against Plasmodium berghei in mice. These studies have found correlations between antimalarial activity and the structural properties of the phenyl ring substituents, highlighting the potential of these compounds in the development of new antimalarial drugs (Werbel et al., 1986).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research into the cardioselectivity of beta-adrenoceptor blocking agents, including derivatives of 2-Amino-3-(4-methylphenyl)propan-1-ol, has shown that certain compounds exhibit substantial cardioselectivity. This is attributed to their structural features, particularly the size and electron-donating characteristics of the substituents on the phenyl ring, which influence their affinity for beta-1-adrenoceptors. Such findings are crucial for the development of more effective and selective cardiovascular drugs (Rzeszotarski et al., 1979).
Antimicrobial and Antiradical Activities
The synthesis of tertiary amines based on the 2-Amino-3-(4-methylphenyl)propan-1-ol structure and their evaluation as corrosion inhibitors for carbon steel have revealed that these compounds exhibit not only protective properties against corrosion but also potential antimicrobial activity due to their ability to form a protective layer on metal surfaces. This dual functionality suggests their utility in industrial applications where corrosion resistance and antimicrobial properties are desired (Gao et al., 2007).
Synthesis and Resolution of Chiral Compounds
Studies focused on the synthesis and resolution of chiral compounds have utilized derivatives of 2-Amino-3-(4-methylphenyl)propan-1-ol as key intermediates. These efforts have led to the development of novel synthetic pathways for the production of enantiomerically pure substances, which are crucial for the pharmaceutical industry where the activity of a drug can significantly depend on its chirality (Drewes et al., 1992).
Corrosion Inhibition
Further research into the synthesis of compounds derived from 2-Amino-3-(4-methylphenyl)propan-1-ol has demonstrated their effectiveness as corrosion inhibitors. These studies provide insight into the mechanisms of action of such inhibitors and their potential applications in protecting metals against corrosion, particularly in acidic environments. The exploration of these compounds contributes to the development of more durable and longer-lasting materials (Gupta et al., 2017).
Safety And Hazards
The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
2-amino-3-(4-methylphenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-2-4-9(5-3-8)6-10(11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWWVRGBLDLMQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-methylphenyl)propan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



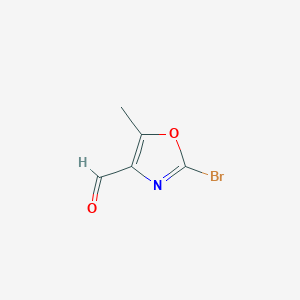
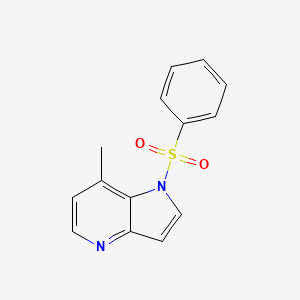
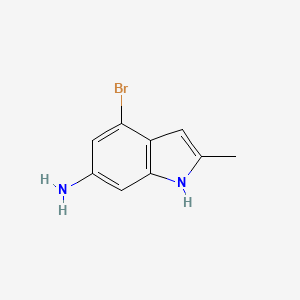
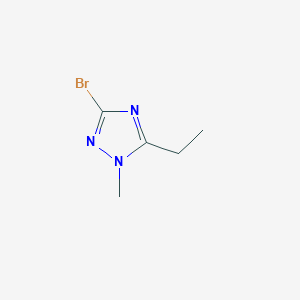
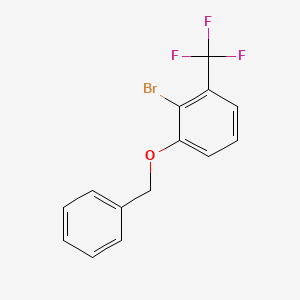
![6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1528223.png)
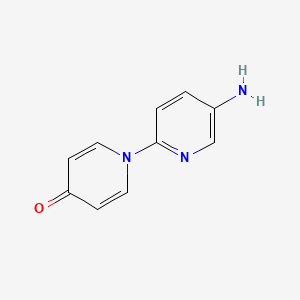
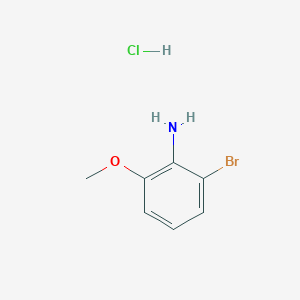
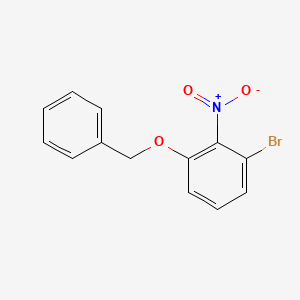
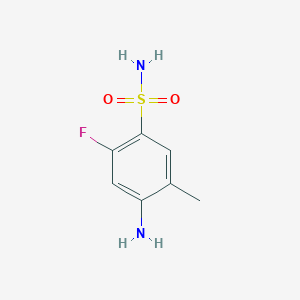
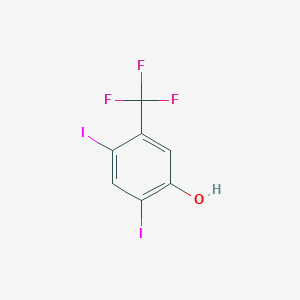
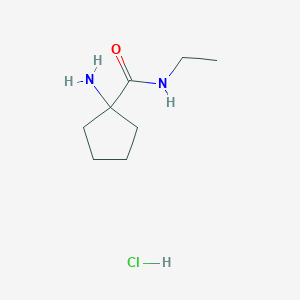
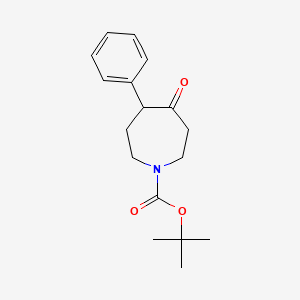
![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B1528237.png)